![molecular formula C13H17N3O B11747975 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747975.png)
1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with the ethyl group: The pyrazole ring can be alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenylmethyl group: This step involves the reaction of the ethyl-substituted pyrazole with a methoxybenzyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities that make it a candidate for drug development. Its structure allows for interaction with various biological targets, particularly in the treatment of inflammatory diseases and cancer.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could effectively target cancer cells by modulating signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases . The inhibition of these cytokines can potentially alleviate conditions such as arthritis and other chronic inflammatory disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.
Receptor Interactions
Studies have indicated that this compound can act as an antagonist at certain receptors, including histamine receptors, which play a role in allergic responses and inflammation . The ability to modulate receptor activity makes it a valuable candidate for developing new therapeutic agents.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes involved in disease processes. For example, it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response and pain pathways . This inhibition can lead to reduced inflammation and pain relief.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound, providing insights into its applications.
Synthesis and Characterization
A notable study involved the synthesis of this compound through a multi-step reaction involving appropriate precursors and conditions tailored to yield high purity . The characterization was performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, confirming the compound's structure.
Pharmacological Evaluation
In pharmacological evaluations, this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents . Additionally, its anti-inflammatory activity was assessed using in vivo models where it exhibited promising results in reducing inflammation markers.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase or kinases involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine
- 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-5-amine
- 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-imidazol-4-amine
Uniqueness: 1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science.
Biological Activity
1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its promising biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N3O, with a molecular weight of approximately 248.33 g/mol. Its structure consists of an ethyl group and a methoxyphenyl moiety attached to the pyrazole ring, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The in vitro evaluation includes:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against several microbial strains, indicating potent antibacterial activity.
- Biofilm Formation Inhibition : The compound was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical in clinical infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. The compound demonstrates the ability to reduce inflammatory markers, making it a candidate for treating inflammatory diseases.
Anticancer Activity
The anticancer properties of this pyrazole derivative have also been extensively studied:
- Cell Line Studies : In vitro studies showed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.
Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation :
- Anticancer Research :
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-6-4-5-7-13(11)17-2/h4-7,9-10,14H,3,8H2,1-2H3 |
InChI Key |
MMHKWWSJGZQAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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